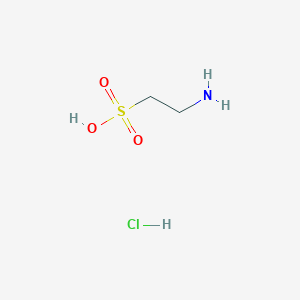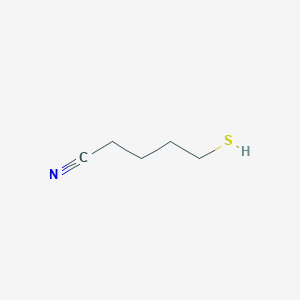
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate
概要
説明
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a pyridine ring linked to a phenyl group via an ether linkage, and an amino acid backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxy-3-pyridinecarboxylic acid and (S)-methyl 2-amino-3-phenylpropanoate.
Ether Formation: The hydroxyl group of 4-hydroxy-3-pyridinecarboxylic acid is converted to a leaving group, often using a tosyl chloride or similar reagent. This intermediate is then reacted with (S)-methyl 2-amino-3-phenylpropanoate under basic conditions to form the ether linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate would involve optimization of reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated purification systems, and large-scale chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to modify the amino group.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino acid backbone. It serves as a model compound in the study of amino acid derivatives and their biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may possess herbicidal or pesticidal properties, making it valuable in agricultural applications.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the pyridine ring, making it less complex and potentially less active in certain biological assays.
(S)-Methyl 2-amino-3-(4-(pyridin-2-yloxy)phenyl)propanoate: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and biological activity.
Uniqueness
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is unique due to the specific positioning of the pyridine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to unique biological activities and applications.
特性
IUPAC Name |
methyl (2S)-2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFQZJZENUBND-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)








![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)



![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)
